4-Amino-3-prop-2-enylquinazoline-2-thione

Heterocyclic Chemistry Fused-Ring Synthesis Thiazoloquinazoline

4-Amino-3-prop-2-enylquinazoline-2-thione (CAS 53486-62-7, synonym: 3-Allyl-4-aminoquinazoline-2(3H)-thione; molecular formula C11H11N3S, MW 217.29 g/mol) is a heterocyclic small molecule belonging to the 4-aminoquinazoline-2-thione class. It features a 4-amino group, a C2-thione (C=S) moiety, and a critically distinguishing N3-allyl (prop-2-enyl) substituent.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
CAS No. 53486-62-7
Cat. No. B3032808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-prop-2-enylquinazoline-2-thione
CAS53486-62-7
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC=CCN1C(=C2C=CC=CC2=NC1=S)N
InChIInChI=1S/C11H11N3S/c1-2-7-14-10(12)8-5-3-4-6-9(8)13-11(14)15/h2-6H,1,7,12H2
InChIKeyVRJVEJGGOUCASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-prop-2-enylquinazoline-2-thione (CAS 53486-62-7): Core Structural Identity and Procurement Baseline


4-Amino-3-prop-2-enylquinazoline-2-thione (CAS 53486-62-7, synonym: 3-Allyl-4-aminoquinazoline-2(3H)-thione; molecular formula C11H11N3S, MW 217.29 g/mol) is a heterocyclic small molecule belonging to the 4-aminoquinazoline-2-thione class . It features a 4-amino group, a C2-thione (C=S) moiety, and a critically distinguishing N3-allyl (prop-2-enyl) substituent. This compound has been investigated as a synthetic intermediate for fused mesoionic heterocycles, a scaffold in medicinal chemistry screening libraries targeting kinases and protein–protein interactions, and a candidate for antimicrobial evaluation [1][2]. Commercially, it is available from specialty chemical suppliers at ≥98% purity (HPLC) in milligram quantities, primarily for research use .

Why Generic 4-Aminoquinazoline-2-thiones Cannot Replace 4-Amino-3-prop-2-enylquinazoline-2-thione


Within the 4-aminoquinazoline-2-thione family, biological activity and synthetic utility are exquisitely sensitive to the N3-substituent. The N3-allyl group of the target compound is not a passive placeholder; it constitutes a reactive handle for downstream synthetic elaboration (e.g., bromine-induced cyclization to thiazolo[3,2-c]quinazolinium systems) that is impossible with N3-H, N3-methyl, or N3-phenyl analogs [1]. In medicinal chemistry, the allyl moiety modulates lipophilicity (calculated logP), metabolic stability, and target-binding conformations relative to saturated or aromatic N3-substituents—factors directly influencing hit-to-lead progression [2]. Consequently, replacing 4-Amino-3-prop-2-enylquinazoline-2-thione with 4-aminoquinazoline-2(1H)-thione (N3-unsubstituted), 4-amino-3-phenylquinazoline-2-thione (CAS 53412-77-4), or 4-amino-3-methylquinazoline-2-thione would alter reactivity, physicochemical properties, and pharmacological profiles, rendering data from such analogs non-transferable .

Quantitative Differentiation Evidence for 4-Amino-3-prop-2-enylquinazoline-2-thione vs. Closest Analogs


Synthetic Versatility: Allyl-Driven Cyclization vs. Inert N3-Substituents

The N3-allyl group of 4-Amino-3-prop-2-enylquinazoline-2-thione enables a bromine-induced intramolecular cyclization to form 5-aryl-2-bromomethyl-2,3-dihydrothiazolo[3,2-c]quinazolin-4-ium bromides, a transformation confirmed for the analogous 3-allyl-2-aryl-4(3H)-quinazolinethione series (compounds 7a–c). This reaction cannot proceed with N3-H, N3-methyl, or N3-phenyl analogs, which lack the terminal alkene nucleophile [1]. The target compound provides a unique entry point into the biologically relevant thiazolo[3,2-c]quinazoline scaffold, whereas N3-unsubstituted or N3-aromatic analogs require entirely distinct synthetic strategies [2].

Heterocyclic Chemistry Fused-Ring Synthesis Thiazoloquinazoline

Predicted Kinase Inhibition Profile: CDK2 and PDE5 Predicted Activity vs. Inactive N3-Unsubstituted Analog

PASS (Prediction of Activity Spectra for Substances) software analysis of 4-aminoquinazoline-2-thione derivatives, including the target compound's class, predicts a Pa (probability 'to be active') >0.7 for cyclin-dependent kinase 2 (CDK2) inhibition and phosphodiesterase V (PDE5) inhibition [1]. In contrast, the N3-unsubstituted 4-aminoquinazoline-2(1H)-thione shows Pa values <0.5 for these targets, indicating that N3-substitution is a critical determinant of predicted kinase engagement [2]. While PASS predictions are in silico and do not replace experimental IC50 values, they provide class-level quantitative differentiation that guides screening library selection.

Kinase Inhibition PASS Prediction Virtual Screening

Chemical Purity and Availability Profile vs. Closest Commercial Analogs

The target compound is commercially available with certified purity of 98% (HPLC) from Leyan (Product No. 1673793), supplied in quantities from 1 mg to 25 mg . In contrast, the closest structural analog, 4-Amino-3-phenylquinazoline-2-thione (CAS 53412-77-4), is listed at 97% purity from CheMenu with no stock guarantee . The N3-unsubstituted 4-aminoquinazoline-2(1H)-thione is widely available but at variable purity (95–98%) and is often sold as a generic scaffold intermediate rather than a characterized screening compound . For research laboratories requiring batch-to-batch consistency in initial biological screening, the 98% purity specification and milligram-level availability of the target compound reduce the confounding effects of impurities on dose-response data.

Chemical Procurement Purity Specification Lead Discovery Supply

Antimicrobial Activity Context: Quinazoline-2-thione Class Potency Against Gram-Positive and Mycobacterial Strains

Although no strain-specific MIC data exist for 4-Amino-3-prop-2-enylquinazoline-2-thione itself, the broader quinazoline-2-thione class demonstrates quantifiable antimicrobial activity that establishes the scaffold's value proposition. In one representative study, 3,4-disubstituted octahydroquinazoline-2-thiones showed MIC values of 6.25–12.5 μg/mL against Staphylococcus aureus (Gram-positive) and 12.5–25 μg/mL against Escherichia coli (Gram-negative) . Separately, quinazoline-4-thiones exhibited MIC90 of 8 μg/mL against Mycobacterium tuberculosis H37Ra [1]. The thione moiety is essential for this activity; the corresponding quinazolin-4-one analogs show 4- to 8-fold reduced potency, underscoring why the C2-thione pharmacophore of the target compound cannot be substituted by a carbonyl [2].

Antimicrobial Screening Mycobacterium tuberculosis Gram-positive Activity

Lipophilicity Modulation by N3-Allyl: Calculated logP Shift vs. N3-Phenyl and N3-H Analogs

The N3-allyl substituent imparts a calculated logP (ClogP) of approximately 2.5 for 4-Amino-3-prop-2-enylquinazoline-2-thione, compared to ~3.8 for the N3-phenyl analog (CAS 53412-77-4) and ~1.2 for the N3-unsubstituted 4-aminoquinazoline-2(1H)-thione [1]. This positions the target compound within the optimal lipophilicity range (logP 2–3) for CNS drug-likeness while maintaining sufficient lipophilicity for cell membrane permeability—a balance that neither the overly hydrophilic N3-H analog nor the excessively lipophilic N3-phenyl analog achieves [2]. The difference of ~1.3 logP units between allyl and phenyl translates to an approximately 20-fold difference in octanol-water partition coefficient, significantly affecting protein binding, metabolic clearance, and assay compatibility.

Physicochemical Properties Lipophilicity Drug-likeness

Supply Chain Stability: Single-Source Availability with Characterized Identity vs. Discontinued Multi-Source Analogs

As of the current procurement landscape, 4-Amino-3-prop-2-enylquinazoline-2-thione is actively stocked and supplied by Leyan (Shanghai Haohong Biomedical) at 98% purity with lot-specific certificates of analysis, enabling batch-to-batch reproducibility in research settings . In contrast, the same compound was previously listed by CymitQuimica (Biosynth brand) but has been discontinued across all package sizes (250 mg–10 g), indicating historical supply volatility for this specific CAS number . Among analogs, 4-amino-3-phenylquinazoline-2-thione (CAS 53412-77-4) is only sparsely listed by small vendors without guaranteed stock, while 4-aminoquinazoline-2(1H)-thione is widely available but often lacks full analytical characterization (no NMR, no HPLC trace provided) . The target compound thus occupies a niche of verified identity and active supply, reducing procurement risk for long-term research programs.

Research Chemical Supply Vendor Reliability Batch Traceability

Recommended Application Scenarios for 4-Amino-3-prop-2-enylquinazoline-2-thione Based on Differentiated Evidence


Synthesis of Fused Thiazolo[3,2-c]quinazoline Libraries via Allyl Cyclization

The N3-allyl group uniquely enables bromine-mediated cyclization to access the thiazolo[3,2-c]quinazoline scaffold—a fused heterocyclic system of interest for antimicrobial and anticancer screening [1]. This application scenario is exclusive to N3-alkenyl-substituted quinazolinethiones and cannot be executed with N3-phenyl or N3-H analogs. Laboratories constructing diversity-oriented synthesis libraries should procure this compound as the gateway intermediate, leveraging its reactive allyl handle that generates skeletal diversity within 2–3 synthetic steps from the commercial material [2].

Kinase-Focused Screening Library Enrichment with N3-Substituted 4-Aminoquinazoline-2-thiones

PASS-based virtual screening predicts that N3-substituted 4-aminoquinazoline-2-thiones, including the target compound, carry a significantly elevated probability of CDK2 and PDE5 inhibition (Pa >0.7) compared to N3-unsubstituted analogs (Pa <0.5) [3]. Research groups assembling targeted kinase inhibitor libraries should include this compound as a representative of the N3-allyl subseries, particularly if their screening cascade includes CDK2, PDE5, or related kinase targets. The intermediate lipophilicity (ClogP ~2.5) further supports its compatibility with both biochemical and cell-based kinase assays [4].

Antimicrobial Lead Identification Focusing on Gram-Positive and Mycobacterial Targets

Given the established class-level potency of quinazoline-2-thiones (MIC 6.25–12.5 μg/mL against S. aureus; MIC90 8 μg/mL against M. tuberculosis H37Ra) and the 4- to 8-fold superiority of the C2-thione over the C2-one pharmacophore, the target compound is an appropriate entry point for phenotypic antimicrobial screening [5]. The N3-allyl group offers an additional vector for subsequent SAR exploration following primary hit confirmation. Screening groups should prioritize this compound over quinazolin-4-one analogs, which lack the potency-conferring thione moiety.

Bcl-2 Family Protein–Protein Interaction Inhibitor Discovery

Quinazoline-2(1H)-thione derivatives have demonstrated validated activity as Bcl-xL, Bcl-2, and Mcl-1 inhibitors, with lead compound DCBL55 showing low-micromolar affinity (EC50 1.9–4.65 μM) in fluorescence polarization assays [6]. Although the target compound was not directly tested in that study, its structural features (4-amino, C2-thione, N3-substitution) align with the pharmacophore model described. Procurement of this compound for Bcl-2 family screening is justified as part of a scaffold-hopping or lead-diversification strategy, particularly given the synthetic tractability conferred by the allyl substituent for subsequent optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-prop-2-enylquinazoline-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.